molecular formula C8H12ClN3O4 B14675317 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate CAS No. 35327-68-5

1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate

Cat. No.: B14675317
CAS No.: 35327-68-5
M. Wt: 249.65 g/mol
InChI Key: AXDQDPZPFWUASF-UHFFFAOYSA-N
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Description

1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with additional methyl groups at the 5 and 7 positions. The perchlorate anion is associated with this compound, contributing to its overall stability and reactivity.

Preparation Methods

The synthesis of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations One common synthetic route includes the reaction of 2-aminopyrimidine with α-haloketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine coreThe final step involves the addition of perchloric acid to form the perchlorate salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyrimidine core.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperature and pressure conditions.

Scientific Research Applications

1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting disease-related pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s unique structure allows it to interact with DNA and RNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

1H-Imidazo(1,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-, perchlorate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

35327-68-5

Molecular Formula

C8H12ClN3O4

Molecular Weight

249.65 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-4-ium;perchlorate

InChI

InChI=1S/C8H11N3.ClHO4/c1-6-5-7(2)11-4-3-9-8(11)10-6;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5)

InChI Key

AXDQDPZPFWUASF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+]2CCNC2=N1)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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